

In-Depth Technical Guide: Photophysical and Photochemical Properties of Direct Black 166

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Compound of Interest

Compound Name: Direct black 166

Cat. No.: B13793532

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Introduction

Direct Black 166, identified by the Colour Index (C.I.) number 30026, is a trisazo dye.^{[1][2]} Azo dyes represent the largest class of commercial dyes, widely used in the textile, paper, and leather industries.^[3] This technical guide provides a comprehensive overview of the known photophysical and photochemical properties of **Direct Black 166**. Due to the limited availability of specific experimental data for this particular dye, this guide also incorporates typical characteristics and established experimental protocols for trisazo and other direct azo dyes to offer a foundational understanding for research and development purposes.

Chemical and Physical Properties

Direct Black 166 is a complex organic molecule with three azo (-N=N-) groups, which are the primary chromophores responsible for its color. The fundamental properties of **Direct Black 166** are summarized in the table below.

Property	Value	Reference
C.I. Name	Direct Black 166	[1]
C.I. Number	30026	[1]
Chemical Class	Trisazo	[1][2]
Molecular Formula	C ₃₅ H ₂₆ N ₁₀ Na ₂ O ₈ S ₂	[1]
Molecular Weight	824.76 g/mol	[1]
CAS Registry Number	57131-19-8	[1]
Appearance	Black powder	-
Solubility	Soluble in water	-

Photophysical Properties

The photophysical properties of a dye govern its interaction with light, including absorption and emission characteristics. While specific quantitative data for **Direct Black 166** is scarce in publicly available literature, the following table outlines the expected properties based on its chemical class and color.

Parameter	Typical Value/Characteristic for Trisazo Dyes	Note
Absorption Maxima (λ_{max})	Broad absorption across the visible spectrum (400-700 nm)	As a black dye, it absorbs light across the entire visible range. Individual λ_{max} peaks for the constituent azo chromophores would be expected.
Molar Absorptivity (ϵ)	High (typically $> 10,000 \text{ L mol}^{-1} \text{ cm}^{-1}$)	Azo dyes are known for their strong light absorption.
Fluorescence Emission	Generally non-fluorescent or very weakly fluorescent	Most azo dyes undergo rapid non-radiative decay from the excited state.
Fluorescence Quantum Yield (Φ_f)	Very low (< 0.01)	Consistent with the typically low fluorescence of azo dyes. [4]
Solvatochromism	Absorption and emission spectra can be influenced by solvent polarity.	The environment can affect the electronic transitions of the dye molecule. [4]

Photochemical Properties

The photochemical properties describe the chemical reactions that a molecule undergoes upon absorbing light. For azo dyes, this often involves photodegradation.

Parameter	Typical Behavior for Azo Dyes	Note
Photodegradation	Susceptible to degradation under UV or visible light, especially in the presence of photocatalysts.	The azo linkages are often the primary sites of cleavage.
Reactive Species Involved	Hydroxyl radicals ($\bullet\text{OH}$), superoxide radicals ($\text{O}_2\bullet^-$), and photo-generated holes (h^+) in photocatalytic systems.[5][6]	These highly reactive species initiate the breakdown of the dye molecule.
Photodegradation Kinetics	Often follows pseudo-first-order kinetics.	The rate of degradation is proportional to the concentration of the dye.
Photodegradation Products	Can include aromatic amines, phenolic compounds, and smaller organic acids, eventually leading to mineralization (CO_2 , H_2O , etc.).[7]	Identification of these products is crucial for assessing the environmental impact of the degradation process.

Experimental Protocols

This section details the standard methodologies for characterizing the photophysical and photochemical properties of azo dyes like **Direct Black 166**.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar absorptivity of the dye.

Methodology:

- Solution Preparation:** Prepare a stock solution of **Direct Black 166** of known concentration in a suitable solvent (e.g., deionized water or an organic solvent like ethanol).

- **Serial Dilutions:** Prepare a series of dilutions from the stock solution to obtain solutions with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
- **Spectrophotometer Setup:** Use a dual-beam UV-Vis spectrophotometer. Use the solvent as a blank to zero the instrument.
- **Data Acquisition:** Record the absorbance spectra of each solution over a wavelength range of at least 200-800 nm.
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}). Plot a calibration curve of absorbance at λ_{max} versus concentration. The molar absorptivity (ϵ) can be calculated from the slope of this curve according to the Beer-Lambert law ($A = \epsilon cl$), where A is absorbance, c is concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This method is used to measure the fluorescence emission spectrum and quantum yield.

Methodology:

- **Solution Preparation:** Prepare a dilute solution of the dye in a suitable solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
- **Spectrofluorometer Setup:** Use a spectrofluorometer equipped with an excitation and an emission monochromator.
- **Emission Spectrum:** Excite the sample at a wavelength where it absorbs light (determined from the UV-Vis spectrum) and scan the emission wavelengths to record the fluorescence spectrum.
- **Quantum Yield Determination (Relative Method):**
 - Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region.

- Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
- The quantum yield (Φ) of the sample can be calculated using the following equation:
$$\Phi_{\text{sample}} = \Phi_{\text{standard}} * (I_{\text{sample}} / I_{\text{standard}}) * (A_{\text{standard}} / A_{\text{sample}}) * (\eta_{\text{sample}}^2 / \eta_{\text{standard}}^2)$$
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[8]

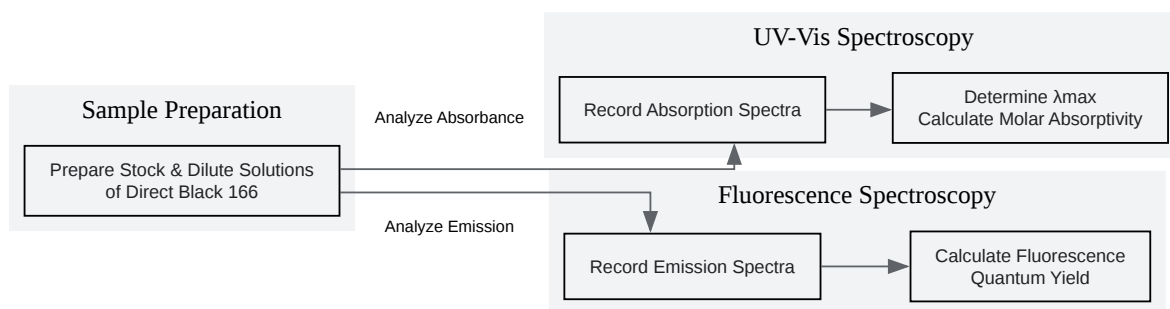
Photocatalytic Degradation Study

This protocol outlines a typical experiment to investigate the photochemical degradation of the dye in the presence of a photocatalyst.

Methodology:

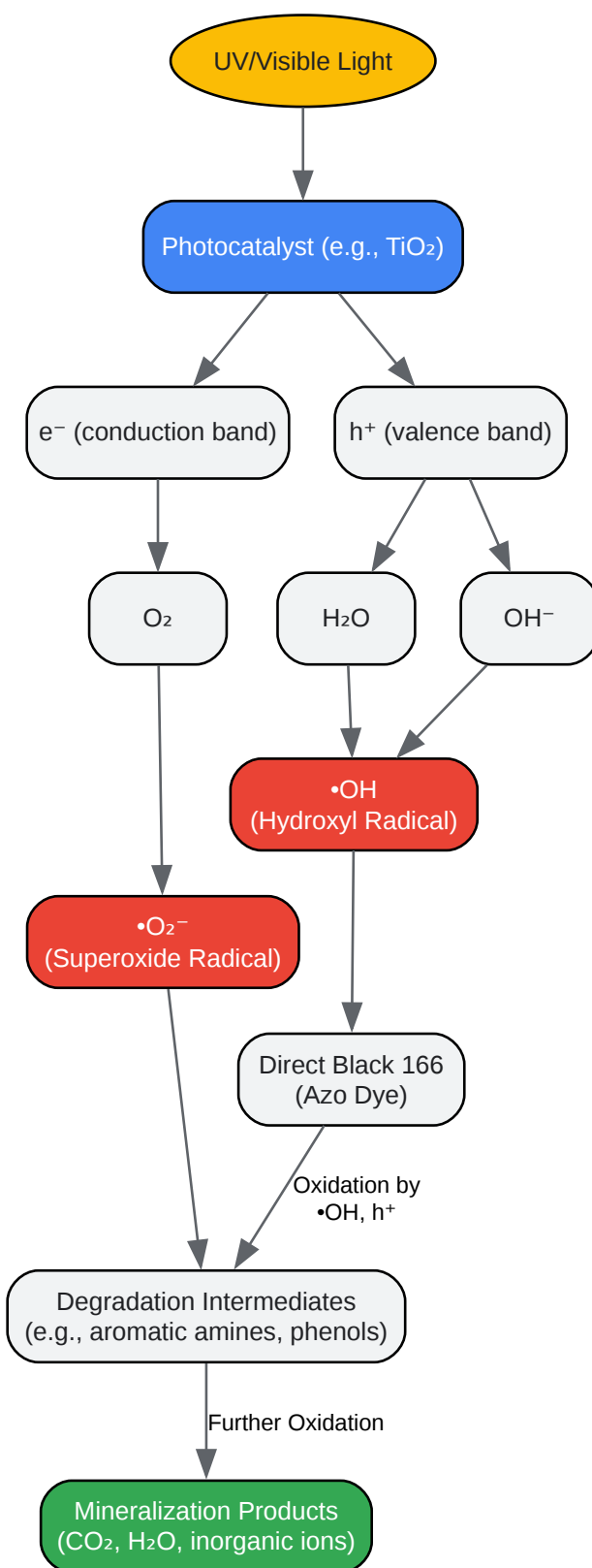
- **Reactor Setup:** Use a photoreactor equipped with a suitable light source (e.g., a UV lamp or a solar simulator). The reactor should have provisions for stirring and maintaining a constant temperature.
- **Reaction Mixture:** Prepare an aqueous solution of **Direct Black 166** of a known concentration. Add a specific amount of a photocatalyst (e.g., TiO_2).
- **Adsorption-Desorption Equilibrium:** Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
- **Photoreaction:** Turn on the light source to initiate the photocatalytic reaction.
- **Sampling:** Withdraw aliquots of the suspension at regular time intervals.
- **Sample Analysis:** Centrifuge or filter the aliquots to remove the photocatalyst. Analyze the concentration of the remaining dye in the supernatant using UV-Vis spectroscopy by measuring the absorbance at its λ_{max} .
- **Kinetic Analysis:** Plot the natural logarithm of the concentration ratio ($\ln(C/C_0)$) versus irradiation time. If the plot is linear, the reaction follows pseudo-first-order kinetics, and the rate constant can be determined from the slope.

Mandatory Visualizations



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Caption: Experimental workflow for photophysical analysis.



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Caption: Proposed photocatalytic degradation pathway for an azo dye.

Conclusion

Direct Black 166, as a trisazo dye, is expected to exhibit strong absorption across the visible spectrum and have very low to negligible fluorescence. Its photochemical properties are likely dominated by photodegradation, particularly through photocatalytic processes involving highly reactive oxygen species. While specific experimental data for **Direct Black 166** remains limited in the public domain, the general characteristics of azo dyes and the standardized experimental protocols outlined in this guide provide a solid foundation for researchers and scientists. Further empirical studies are necessary to fully elucidate the precise photophysical and photochemical parameters of **Direct Black 166**, which will be critical for its application in various scientific and industrial fields, including in the context of drug development where dye-based molecules can be used as probes or photosensitizers.

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